molecular formula C13H17Cl2NO2 B11717582 Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B11717582
M. Wt: 290.18 g/mol
InChI Key: GNIVKAHCJMJEJX-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with piperidine, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Methyl 2-(3-chlorophenyl)piperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H16ClNO2.ClH/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9;/h2-4,7,10,12,15H,5-6,8H2,1H3;1H

InChI Key

GNIVKAHCJMJEJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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